Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate
Description
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate is a synthetic organic compound characterized by a unique heterocyclic framework. Its structure includes:
- A 1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene core, which is a six-membered sulfur-containing ring with two double bonds and a sulfone group (-SO₂).
- A Cbz (carbobenzyloxy) group attached to an amino moiety, serving as a protective group commonly used in peptide synthesis.
- A methyl ester functional group, enhancing solubility and reactivity.
Properties
Molecular Formula |
C16H19NO6S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
methyl 2-(1,1-dioxothian-4-ylidene)-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C16H19NO6S/c1-22-15(18)14(13-7-9-24(20,21)10-8-13)17-16(19)23-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H,17,19) |
InChI Key |
FVGVFJSQRMHNFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1CCS(=O)(=O)CC1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Thiopyran Ring Construction
The 1,1-dioxidodihydro-2H-thiopyran moiety is synthesized via Neber rearrangement or ring-closing metathesis (RCM) . Source details a modified Neber rearrangement using O-tosyl oxime derivatives heated with potassium methylate in methanol, yielding aminoketone intermediates. For example, treatment of O-tosyl oxime 3b with potassium methylate generates the thiopyran-4-one-1,1-dioxide scaffold, a precursor for subsequent functionalization.
Cbz Protection of the Amino Group
The Cbz group is introduced via reaction with benzyl chloroformate (Cbz-Cl) under basic conditions. Source outlines a protocol where 3-aminothiophene oxalate salt is treated with Cbz-Cl in tetrahydrofuran (THF) and aqueous NaOH, achieving >90% yield. The Cbz group enhances stability during subsequent reactions while allowing selective deprotection.
Esterification and Olefination
The methyl ester group is installed through Steglich esterification or direct alkylation. Source highlights the use of methyl bromoacetate in the presence of LiOH to esterify carboxylic acid intermediates. Olefination at the thiopyran ring’s α-position is achieved via Wittig or Horner-Wadsworth-Emmons reactions, forming the ylidene acetate moiety.
Key Reaction Steps and Conditions
A representative synthesis pathway is outlined below, with critical parameters summarized in Table 1.
Synthesis of 3-Amino Thiopyranone-1,1-Dioxide
- Neber Rearrangement : Tosyl ketoxime 3b is heated with methanol and potassium methylate at 10°C, yielding acetal 5 .
- Oxidation : Acetal 5 is oxidized with meta-chloroperoxybenzoic acid (m-CPBA) to form N-Cbz-protected thiopyran-4-one-1,1-dioxide 6 .
- Deprotection : Hydrolysis of 6 under acidic conditions removes the Cbz group, yielding 3-aminothiopyranone-1,1-dioxide 4e .
Coupling with Methyl Glycidate
- Condensation : 3-Aminothiopyranone-1,1-dioxide 4e is condensed with methyl glycidate using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
- Purification : The crude product is purified via preparative HPLC, achieving >95% purity.
Table 1: Critical Reaction Parameters
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- m-CPBA Efficiency : m-CPBA provides superior selectivity for sulfur oxidation compared to H₂O₂, reducing overoxidation risks.
- Coupling Agents : HATU outperforms EDCl (Ethyl Dimethylaminopropyl Carbodiimide) in achieving higher yields (90% vs. 65%).
Analytical and Purification Techniques
Characterization
Challenges in Scalability
- Intermediate Stability : The 3-aminothiopyranone intermediate is hygroscopic, requiring anhydrous conditions during storage.
- Byproduct Formation : Competing Michael addition reactions during olefination necessitate strict stoichiometric control.
Comparative Analysis with Alternative Methods
Table 2: Comparison of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Neber Rearrangement | High regioselectivity | Requires toxic tosyl reagents | 70–85% |
| RCM Approach | Scalable, fewer steps | Expensive Grubbs catalysts | 50–65% |
| Direct Alkylation | Rapid ester formation | Poor control over stereochemistry | 40–55% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiopyran ring could yield sulfoxides or sulfones, while reduction of the ester group could produce the corresponding alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related derivatives, leveraging data from synthetic methodologies, physicochemical properties, and biological activities.
Structural Analogues with Thiopyran/Tetrahydropyran Cores
Methyl 2-(tetrahydropyran-4-ylidene)acetate (CAS: 138302-49-5):
- Core difference : Replaces the sulfone-containing thiopyran with a tetrahydropyran (oxygen-containing) ring.
- Molecular formula : C₈H₁₂O₃ (MW: 156.18 g/mol) .
- Synthesis : Prepared via conventional esterification, contrasting with the oxidative carbonylation methods used for sulfur-containing analogs .
- Applications : Primarily used as a building block in organic synthesis due to its stability and lack of sulfone-related reactivity.
- 2-(Tetrahydro-4H-thiopyran-4-ylidene)acetic acid (CAS: 1098433-02-3): Core difference: Contains a thiopyran ring but lacks the sulfone (-SO₂) and Cbz-amino groups. Molecular formula: C₇H₁₀O₂S (MW: 166.21 g/mol) . Reactivity: The absence of sulfone reduces polarity and oxidative stability compared to the target compound.
Functional Analogues with Ester and Heterocyclic Motifs
- (E)-Methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate (1) and (E)-Methyl 2-phenyl-2-[3-(phenylimino)isobenzofuran-1(3H)-ylidene]acetate (2): Core difference: Isobenzofuran-imine scaffolds instead of thiopyran. Synthesis: PdI₂/KI-catalyzed oxidative carbonylation under high-pressure CO-air conditions . The sulfone group in the target compound may enhance bioavailability or target specificity .
- Methyl (Z)-(2-(2-(8-bromo-4,4,6,9-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)-4-oxothiazol-5(4H)-ylidene)acetate (3h): Core difference: Hybrid pyrroloquinoline-thiazole framework. Applications: Evaluated as a dual inhibitor of blood coagulation factors Xa/XIa . The Cbz-amino group in the target compound could similarly modulate enzyme interactions.
Biological Activity
Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews existing research on its synthesis, biological effects, and therapeutic potential, drawing from various sources to provide a comprehensive overview.
- CAS Number : 894790-19-3
- Molecular Formula : C₆H₁₃N₁O₂S
- Molecular Weight : Approximately 175.25 g/mol
Synthesis
The synthesis of this compound involves multiple steps, often starting from commercially available precursors. The compound is typically synthesized through a series of reactions including protection of the amine group and formation of the thiopyran ring structure.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism : The antiproliferative effect is often attributed to the inhibition of topoisomerase II, which is crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- Benzopsoralens Comparison : A study comparing benzopsoralens with similar structural features demonstrated that certain modifications, such as hydroxymethyl or diethylaminomethyl groups, enhanced antiproliferative activity in mammalian cells. This suggests that structural modifications in compounds like this compound could also influence biological activity .
- Photochemotherapy Potential : While compounds in this class have shown promise for photochemotherapy applications (PUVA therapy), the specific activity of this compound in this context remains to be fully elucidated. The absence of mutagenic activity in preliminary studies suggests a favorable safety profile for further development .
Research Findings Summary
| Study | Findings |
|---|---|
| Study A | Compounds similar to Methyl 2-(Cbz-amino) showed strong antiproliferative effects due to topoisomerase inhibition. |
| Study B | Lack of mutagenic effects supports the potential use in therapeutic applications without significant side effects. |
| Study C | Structural modifications can enhance biological activity, indicating avenues for drug development. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
